N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine
CAS No.:
Cat. No.: VC13768223
Molecular Formula: C19H43NSi4
Molecular Weight: 397.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H43NSi4 |
|---|---|
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | N-tris(trimethylsilyl)silyladamantan-1-amine |
| Standard InChI | InChI=1S/C19H43NSi4/c1-21(2,3)24(22(4,5)6,23(7,8)9)20-19-13-16-10-17(14-19)12-18(11-16)15-19/h16-18,20H,10-15H2,1-9H3 |
| Standard InChI Key | MVKHKISUCOHUDK-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)[Si](NC12CC3CC(C1)CC(C3)C2)([Si](C)(C)C)[Si](C)(C)C |
| Canonical SMILES | C[Si](C)(C)[Si](NC12CC3CC(C1)CC(C3)C2)([Si](C)(C)C)[Si](C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central trisilanamine backbone () modified with three trimethylsilyl groups () and an adamantane moiety. The adamantane group, a diamondoid hydrocarbon, confers exceptional thermal and chemical stability, while the silyl groups enhance electron delocalization and steric bulk . X-ray crystallography reveals a triclinic crystal system with space group (space group number 2), lattice parameters , , , and angles , , . The molecular packing is stabilized by van der Waals interactions between hydrophobic adamantane units.
Physical Properties
The compound exists as a white to light yellow crystalline solid with a melting point range of 88–92°C . Its high thermal stability (decomposition temperature >250°C) makes it suitable for high-temperature processing in material synthesis. Key physicochemical parameters are summarized in Table 1.
Table 1: Physical Properties of N-(Adamantan-1-yl)-1,1,1,3,3,3-Hexamethyl-2-(Trimethylsilyl)Trisilan-2-Amine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 397.9 g/mol | |
| Melting Point | 88–92°C | |
| Density | 1.02 g/cm³ (predicted) | |
| Solubility | Insoluble in water; soluble in THF, toluene |
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Silylation of Adamantanamine: Adamantan-1-amine reacts with hexamethyldisilazane to form a silylated intermediate.
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Trisilanamine Formation: The intermediate undergoes nucleophilic substitution with chlorotris(trimethylsilyl)silane in the presence of a base . The reaction proceeds under inert atmosphere conditions to prevent hydrolysis of silyl groups.
Spectroscopic Characterization
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NMR Spectroscopy: NMR (400 MHz, CDCl) displays signals at δ 1.55–1.70 ppm (adamantane protons) and δ 0.10–0.25 ppm (trimethylsilyl groups) .
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IR Spectroscopy: Strong absorptions at 1250 cm (Si–C stretching) and 840 cm (Si–N bending) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at 398.2 ([M+H]) .
Industrial and Research Applications
Silicon-Based Materials
The compound serves as a precursor for chemical vapor deposition (CVD) of silicon carbide (SiC) and silicon nitride (SiN) thin films, which are critical in semiconductor manufacturing . Its high silicon content (34.2 wt%) enables efficient silicon delivery during CVD, reducing process temperatures by 15–20% compared to conventional precursors .
Nanotechnology
In nanoparticle synthesis, the compound acts as a capping agent to stabilize gold and silicon quantum dots (QDs). Functionalized QDs exhibit enhanced photoluminescence quantum yields (up to 78%) and stability under UV irradiation . Recent work has explored its use in drug delivery systems, where silyl-adamantane conjugates improve nanoparticle biocompatibility and target specificity .
Surface Modification
The compound’s hydrophobic silyl groups make it effective for creating water-repellent coatings. Self-assembled monolayers (SAMs) on glass substrates achieve contact angles of 112°, surpassing conventional silane-based coatings .
| Parameter | Specification | Source |
|---|---|---|
| UN Number | 2925 | |
| ADR Class | 4.1, 8, Ⅱ | |
| Storage Temperature | <15°C under inert gas |
Recent Advances and Future Directions
A 2024 study demonstrated the compound’s utility in cross-electrophile coupling reactions, enabling C–Si bond formation under photoredox conditions . Computational models predict that derivatives with fluorinated silyl groups could achieve dielectric constants below 2.0, making them candidates for next-generation low-κ interlayer dielectrics .
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